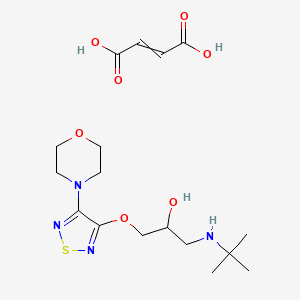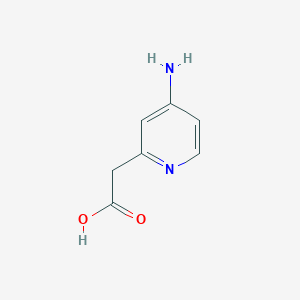
4-Aminopyridine-2-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminopyridine-2-acetic acid is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the fourth position of the pyridine ring and an acetic acid moiety at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyridine-2-acetic acid can be achieved through several methods. One common approach involves the reduction of 4-nitropyridine-N-oxide using iron and acetic acid at reflux temperature. This method yields 4-aminopyridine, which can then be further modified to introduce the acetic acid moiety . Another method involves the Hofmann degradation of isonicotinamide, using iodine or alkali metal iodide as a catalyst, along with sodium hydroxide or potassium hydroxide and bromine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Continuous extraction with diethyl ether and the use of mineral acids are common practices to optimize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminopyridine-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Iron powder and acetic acid are commonly used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: this compound itself.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Aminopyridine-2-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The primary mechanism of action of 4-aminopyridine-2-acetic acid involves the inhibition of voltage-gated potassium channels. This inhibition prolongs action potentials and enhances the release of neurotransmitters, thereby facilitating improved neuronal signaling . The compound’s ability to cross the blood-brain barrier makes it particularly effective in neurological applications .
Comparaison Avec Des Composés Similaires
4-Aminopyridine: Shares the pyridine ring and amino group but lacks the acetic acid moiety.
3,4-Diaminopyridine: Contains an additional amino group, making it a more potent potassium channel blocker.
2-Aminopyridine: Similar structure but with the amino group at the second position.
Uniqueness: 4-Aminopyridine-2-acetic acid is unique due to the presence of both the amino group and the acetic acid moiety, which confer distinct chemical properties and biological activities. Its ability to inhibit potassium channels and enhance neurotransmitter release sets it apart from other aminopyridines .
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
2-(4-aminopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H2,8,9)(H,10,11) |
Clé InChI |
FLRNFFVOINTKFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12438488.png)


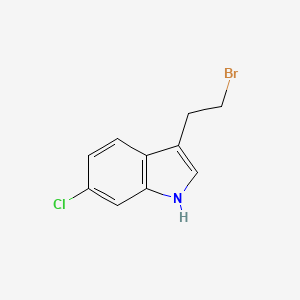
![3,7-dihydroxy-4,4,13,14-tetramethyl-17-[6-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12438500.png)
![(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12438503.png)
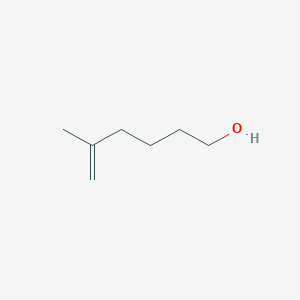

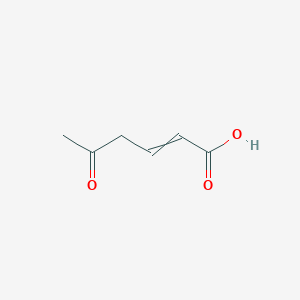

![2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438531.png)

